molecular formula C16H24N2O3S B2797347 N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 2411178-47-5

N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2797347
CAS No.: 2411178-47-5
M. Wt: 324.44
InChI Key: GSHDXFDEOIBFSC-WCQYABFASA-N
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Description

N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is an organic compound characterized by its complex molecular structure, which includes elements of dioxolane and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide, a multi-step synthetic route is typically employed. The process usually begins with the preparation of the dioxolane and thiazole intermediates, followed by their coupling through amide bond formation. Key steps may include:

  • Dioxolane Synthesis: : Starting from 2,2-dimethyl-1,3-propanediol, reaction with acetone under acidic conditions to form 2,2-dimethyl-1,3-dioxolane.

  • Thiazole Synthesis: : Utilizing a precursor such as 2,4-dimethylthiazole, modifying it via alkylation or acylation.

  • Amide Coupling: : The final step involves coupling the dioxolane and thiazole intermediates via a prop-2-enamide linkage, often employing reagents like EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound involves scaling up the lab-scale synthetic route, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow processes and automated synthesis may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Converts to corresponding oxides using oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: : Reduces to amines or alcohols using reducing agents like lithium aluminum hydride or hydrogen gas over a palladium catalyst.

  • Substitution: : Undergoes nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, peracids, acetic acid.

  • Reduction: : Lithium aluminum hydride, hydrogen gas, palladium catalyst, ethanol.

  • Substitution: : Amines, thiols, base (such as sodium hydroxide).

Major Products

The primary products formed depend on the reaction type. For example, oxidation yields oxides, reduction forms alcohols or amines, and substitution produces various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide finds applications in numerous scientific fields:

  • Chemistry: : Used as a precursor or intermediate in synthesizing more complex organic molecules. Its unique structure provides a scaffold for developing new chemical entities.

  • Biology: : Studied for its potential biological activity, such as antimicrobial, antifungal, or anti-inflammatory properties. It serves as a tool for exploring biochemical pathways.

  • Medicine: : Investigated for pharmaceutical development, particularly in designing drugs with specific molecular targets.

  • Industry: : Applied in the production of specialty chemicals, agrochemicals, or materials with enhanced properties.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets. The mechanism of action typically involves:

  • Molecular Binding: : Binding to enzymes, receptors, or other proteins, altering their activity.

  • Pathways Involved: : Modulating biochemical pathways, such as inhibiting enzyme activity or interfering with signal transduction pathways.

Comparison with Similar Compounds

Uniqueness

N-[(1S)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide stands out due to its combination of dioxolane and thiazole moieties, which confer unique chemical and biological properties.

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-based Compounds: : Compounds with similar dioxolane structures but differing substituents.

  • Thiazole-based Compounds: : Other molecules containing the thiazole ring, such as 2,4-dimethylthiazole derivatives.

Its uniqueness lies in the synergy of these structural components, which enhances its potential for various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Hope it’s got what you need!

Properties

IUPAC Name

N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-7-15(19)18(8-14-10(2)17-12(4)22-14)11(3)13-9-20-16(5,6)21-13/h7,11,13H,1,8-9H2,2-6H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHDXFDEOIBFSC-WCQYABFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN(C(C)C2COC(O2)(C)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)CN([C@@H](C)[C@H]2COC(O2)(C)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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